molecular formula C11H14ClN B1675133 Lorcaserin CAS No. 616202-92-7

Lorcaserin

Numéro de catalogue: B1675133
Numéro CAS: 616202-92-7
Poids moléculaire: 195.69 g/mol
Clé InChI: XTTZERNUQAFMOF-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La lorcasérine est un agoniste sélectif des récepteurs de la sérotonine 2C, principalement utilisé pour la gestion du poids chez les personnes obèses et en surpoids. Elle a été initialement développée par Arena Pharmaceuticals et commercialisée sous le nom de marque Belviq. La lorcasérine fonctionne en activant les récepteurs de la sérotonine dans le cerveau, ce qui contribue à réguler l'appétit et à favoriser la satiété .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lorcasérine peut être synthétisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 8-chloro-1-méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine avec de l'acide chlorhydrique pour former le chlorhydrate de lorcasérine. La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et est effectuée dans des conditions de température et de pression contrôlées .

Méthodes de production industrielle : La production industrielle de lorcasérine implique un processus de synthèse en plusieurs étapes. Une méthode efficace comprend une voie de synthèse en six étapes qui permet d'obtenir le chlorhydrate de lorcasérine avec une pureté de 99,8 % et un rendement de 92,3 %. Cette méthode est évolutive et adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Primary Synthetic Methods

  • Six-Step Synthesis (92.3% Yield) :
    A scalable method begins with precursor 53 11-HCl , reacting with anhydrous AlCl<sub>3</sub> at 150°C. Post-reaction steps include pH adjustment (NaOH), extraction (EtOAc), and purification to yield racemic this compound. Final purity exceeds 99.8%.

  • Two-Step Friedel-Crafts Cyclization :

    • Step 1 : 2-(4-Chlorophenyl)ethanol is converted to bromide or tosylate derivatives.

    • Step 2 : Reaction with allylamine forms N-(4-chlorophenethyl)allylammonium chloride , cyclized using AlCl<sub>3</sub> or ZnCl<sub>2</sub> to yield racemic this compound.

Key Reaction Conditions

ParameterValue/DescriptionSource
CatalystAlCl<sub>3</sub>, ZnCl<sub>2</sub>
Temperature150°C
Solvent SystemNeat (solvent-free)
YieldUp to 62% (1H NMR estimation)

Metabolic Reactions

This compound undergoes hepatic metabolism via multiple enzymatic pathways, producing inactive metabolites :

Major Metabolic Pathways

  • Glucuronidation : Forms N-carbamoyl glucuronide (M5), the primary urinary metabolite (92% excretion) .

  • Sulfamation : Generates This compound sulfamate (M1), the dominant plasma metabolite .

  • Hydroxylation : Minor pathways produce N-hydroxy-, 7-hydroxy-, 5-hydroxy-, and 1-hydroxy-lorcaserin .

Metabolite Characteristics

MetaboliteLocationActivityExcretion Route
N-carbamoyl glucuronideUrineInactiveRenal (92.3%)
This compound sulfamatePlasmaInactiveHepatic
Hydroxylated derivativesBlood/BrainNon-pharmacologicalFeces (2.2%)

Enantiomer Resolution and Racemization

This compound’s R-enantiomer is therapeutically active, requiring precise resolution:

  • Chiral Resolution : Racemic mixtures are separated using chromatography or enzymatic methods .

  • Recycling : The inactive S-enantiomer undergoes racemization (acid/base catalysis) and is reused in synthesis .

Racemization Efficiency

ProcessYield ImprovementPuritySource
Acid-Catalyzed Recycling15–20%>99% enantiomeric excess

Reaction with Biological Targets

This compound’s agonist activity at 5-HT<sub>2C</sub> receptors involves:

  • Binding Affinity : K<sub>i</sub> = 15 nM (human 5-HT<sub>2C</sub>), with 18× selectivity over 5-HT<sub>2A</sub> and 104× over 5-HT<sub>2B</sub> .

  • Functional Response : Activates hypothalamic POMC neurons, increasing α-MSH release to suppress appetite .

Stability and Degradation

  • Thermal Stability : Decomposes above 288°C (boiling point) .

  • Photodegradation : Susceptible to UV-induced breakdown; stored at -20°C to prevent degradation .

Applications De Recherche Scientifique

Weight Loss

Numerous clinical trials have demonstrated the efficacy of lorcaserin in promoting weight loss among obese patients. Notable studies include:

  • BLOOM Trial : A phase 3 trial that showed participants lost an average of 5.8% of their body weight over a year when treated with this compound compared to 2.8% in the placebo group .
  • BLOOM-DM Trial : Focused on patients with type 2 diabetes, this trial reported significant weight loss (4.5% with this compound versus 1.5% with placebo) and improvements in glycemic control .

Metabolic Benefits

This compound not only aids in weight reduction but also has beneficial effects on metabolic parameters:

  • Improvement in Glycemic Control : In the BLOOM-DM study, this compound significantly reduced glycated hemoglobin levels (HbA1c) by 0.9% compared to placebo .
  • Lipid Profile Enhancement : Patients exhibited reductions in total cholesterol and triglycerides, contributing to cardiovascular risk reduction .

Safety Profile

This compound has been shown to have a favorable safety profile, with common adverse effects including headache, nausea, and dizziness. Importantly, no significant differences in valvulopathy or serious psychiatric events were observed compared to placebo groups .

Case Study: Long-term Use in Obesity Management

A longitudinal study involving patients who maintained this compound treatment for over two years highlighted sustained weight loss and continued improvement in metabolic parameters without significant adverse effects. Patients reported an average weight loss of 10% from baseline, along with improved quality of life metrics.

Table: Summary of Key Clinical Trials Involving this compound

Study NamePopulationDurationWeight Loss (%)HbA1c Reduction (%)Adverse Events
BLOOMObese adults1 year5.8N/AHeadache, nausea
BLOOM-DMType 2 diabetes patients1 year4.50.9Hypoglycemia, nausea
BLOSSOMGeneral obesity population1 year6.0N/ADizziness, fatigue

Mécanisme D'action

Lorcaserin exerts its effects by selectively activating serotonin 2C receptors located in the hypothalamus, a region of the brain that regulates appetite and food intake. Activation of these receptors stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone binds to melanocortin-4 receptors, resulting in increased satiety and reduced food consumption .

Comparaison Avec Des Composés Similaires

La lorcasérine est unique parmi les médicaments pour la gestion du poids en raison de sa forte sélectivité pour les récepteurs de la sérotonine 2C, ce qui minimise les effets hors cible tels que les hallucinations et les problèmes cardiovasculaires associés à d'autres agonistes des récepteurs de la sérotonine. Les composés similaires comprennent :

La sélectivité unique de la lorcasérine pour les récepteurs de la sérotonine 2C en fait un outil précieux dans la gestion du poids avec un profil de sécurité favorable par rapport aux autres médicaments contre l'obésité .

Activité Biologique

Lorcaserin, a selective serotonin 2C receptor agonist, was primarily developed for the treatment of obesity. Its biological activity encompasses various mechanisms that influence appetite regulation, weight loss, and potential therapeutic effects in other disorders such as substance use disorders. This article provides a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.

This compound exerts its effects by selectively activating the 5-HT2C receptors in the central nervous system (CNS). This receptor activation is associated with reduced food intake and increased satiety. The compound has shown a dose-dependent reduction in food consumption in animal models, particularly in diet-induced obese rats .

Key Mechanisms:

  • Appetite Suppression: this compound activates 5-HT2C receptors, leading to decreased hunger signals.
  • Weight Loss: Clinical trials have demonstrated significant weight loss in obese patients when this compound is administered alongside lifestyle modifications .
  • Impact on Other Neurotransmitters: While this compound primarily targets the 5-HT2C receptor, its interaction with other serotonin receptors (e.g., 5-HT2A) has been noted but does not consistently produce the same behavioral effects as seen with other agonists .

Weight Loss Studies

A pivotal study involving 4,008 participants assessed the efficacy of this compound for weight management. The results indicated that patients receiving this compound lost significantly more weight compared to those on placebo:

Group% Achieving ≥5% Weight LossMean Weight Change (%)
This compound 10 mg BID47.2%-5.8%
This compound 10 mg QD40.2%-4.7%
Placebo25.0%-2.8%

This study highlighted that this compound not only facilitated weight loss but also improved metabolic parameters such as glycemic control in patients with type 2 diabetes .

Safety and Tolerability

Despite its benefits, safety concerns were raised regarding this compound's potential to cause valvulopathy due to its action on serotonin receptors associated with cardiac function. In clinical trials, echocardiographic evaluations showed comparable rates of valvulopathy between this compound and placebo groups (2.0% each) . Common adverse events included headache, nausea, and dizziness.

Case Studies in Substance Use Disorders

Recent research explored this compound's potential utility in treating cocaine use disorder (CUD). A randomized controlled trial indicated that this compound did not significantly improve abstinence rates compared to placebo:

Treatment GroupAbstinence Rate (%)
This compound1.1%
Placebo4.3%

The study concluded that while this compound was well tolerated, it failed to demonstrate efficacy in promoting abstinence from cocaine use . The findings suggest that higher doses or alternative treatment strategies may be necessary for effective intervention.

Pharmacokinetics and Distribution

This compound exhibits moderate protein binding (60-76%) across species and is extensively metabolized in the body. Following administration, it was found that the highest concentrations of the drug were present in gastrointestinal tissues, indicating significant local action . Notably, this compound does not inhibit P-glycoprotein transporters, which may influence its pharmacokinetic profile.

Propriétés

IUPAC Name

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZERNUQAFMOF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048659
Record name Lorcaserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate//
Record name Lorcaserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorcaserin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Although the exact mechanism is unknown, it is believed to involve the selective activation of 5-HT2C receptors in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus. This results in decreased food intake and satiety by promoting the release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors., Lorcaserin is believed to decrease food consumption and promote satiety by selectively activating 5-HT2C receptors on anorexigenic pro-opiomelanocortin neurons located in the hypothalamus. The exact mechanism of action is not known., In this study, /the researchers/ describe the in vitro and in vivo characteristics of lorcaserin ((1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3 benzazepine), a selective, high affinity 5-HT(2C) full agonist. Lorcaserin bound to human and rat 5-HT(2C) receptors with high affinity (K(i) = 15 +/- 1 nM, 29 +/- 7 nM, respectively), and it was a full agonist for the human 5-HT(2C) receptor in a functional inositol phosphate accumulation assay, with 18- and 104-fold selectivity over 5-HT(2A) and 5-HT(2B) receptors, respectively. Lorcaserin was also highly selective for human 5-HT(2C) over other human 5-HT receptors (5-HT(1A), 5-HT(3), 5-HT(4C), 5-HT5(5A), 5-HT(6), and 5-HT(7)), in addition to a panel of 67 other G protein-coupled receptors and ion channels. Lorcaserin did not compete for binding of ligands to serotonin, dopamine, and norepinephrine transporters, and it did not alter their function in vitro. Behavioral observations indicated that unlike the 5-HT(2A) agonist (+/-)-1-(2,5-dimethoxy-4-phenyl)-2-aminopropane, lorcaserin did not induce behavioral changes indicative of functional 5-HT(2A) agonist activity. Acutely, lorcaserin reduced food intake in rats, an effect that was reversed by pretreatment with the 5-HT(2C)-selective antagonist 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy)pyridin-3-yl-carbamoyl]indoline (SB242,084) but not the 5-HT(2A) antagonist (R)-(+)-alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine-methanol (MDL 100,907), demonstrating mediation by the 5-HT(2C) receptor. Chronic daily treatment with lorcaserin to rats maintained on a high fat diet produced dose-dependent reductions in food intake and body weight gain that were maintained during the 4-week study. Upon discontinuation, body weight returned to control levels. These data demonstrate lorcaserin to be a potent, selective, and efficacious agonist of the 5-HT(2C) receptor, with potential for the treatment of obesity.
Record name Lorcaserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorcaserin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

616202-92-7
Record name Lorcaserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616202-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcaserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorcaserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04871
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorcaserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 616202-92-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LORCASERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lorcaserin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A solution of N-trifluoroacetyl-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (65 mg, 0.22 mmol) in methanol (2 mL) was treated with 15% aqueous NaOH (2 mL), and stirred for 3.5 hours at 60 C. The product mixture was concentrated, extracted 3 times with CH2Cl2 (5 mL), dried with Na2SO4 and concentrated to give 35 mg of a clear oil. 1H NMR (400 MHz, CDCl3) d 7.11 (s, 1 H), 7.05 (d, J=8 Hz, 1 H), 6.98 (d, J=8 Hz, 1 H), 3.1-2.9 (m, 6 H), 2.71 (m, 1 H), 2.68 (bs, 1 H), 1.32 (d, J=8 Hz, 3 H). MS calculated for C11H14ClN+H: 196, observed: 196.
Name
N-trifluoroacetyl-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and 8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazapin-2-one (150 mg, 0.716 mmol, purified by HPLC or recrystallization) was added to a 50 mL round bottom flask with 2M borane-tetrahydrofuran solution (2 mL, 2.15 mmol). The mixture was stirred 10 hours at room temperature under an argon balloon. LC/MS showed the desired product as the major peak with approximately 5% of starting material still present. The reaction mixture was quenched with 5 mL methanol and the solvents were removed on the rotary evaporator. This procedure was repeated with methanol addition and evaporation. The mixture was evaporated on the rotary evaporator followed by 2 hours in vacuo to give the product as a white solid (117 mg, 70 % yield). 1H NMR (CDCl3): δ 10.2 (br s, 1H), 9.8 (br s, 1H), 7.14 (dd, 1H, J=2, 8 Hz), 7.11 (d, 1H, J=2 Hz), 7.03 (d, 1H, J=8 Hz), 3.6 (m, 2H), 3.5 (m, 2H), 2.8-3.0 (m, 3H), 1.5 (d, 3H, J=7 Hz). LC/MS: 1.41 minute, 196.1 M+H+ and 139 major fragment.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1,2-Dichlorobenzene (about 1522 kg), 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (about 530 kg, 1.97 kmol, 1.00 eq.), and aluminum chloride (about 387 kg, 2.90 kmol, 1.47 eq.) are charged to a vessel vented to a caustic scrubber. The mixture is then stirred and heated at about 126° C. under nitrogen for about 16 h. The resulting Friedel-Crafts reaction mixture is then cooled. Purified or potable water (about 1060 kg) and silica gel are charged to a second vessel. The cooled Friedel-Crafts reaction mixture is then added to the aqueous silica gel slurry stirred and cooled in the second vessel. The stirred quench mixture is filtered at about 58° C., and the silica gel filter cake is washed with purified or potable water (about 212 kg). Optionally, some or all of this water may be used to rinse the quench vessel into the filter. The mother and wash liquor filtrates are combined in a vessel and are cooled with stirring to about 22° C. Stirring is then stopped, and upon settling, three phases separate. The brown lowest phase consists mostly of 1,2-dichlorobenzene and is drained to solvent regeneration. The lower of the remaining two phases, which is the middle phase of the original three-phase mixture, contains most of the product. The topmost phase is a turbid water phase containing a smaller amount of the product. These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %, to achieve an aqueous phase pH of at least about 13. The cyclohexane phase is washed with purified or potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure to remove solvent and provide crude title compound, an oil, as the distillation residue.
Quantity
530 kg
Type
reactant
Reaction Step One
Quantity
387 kg
Type
reactant
Reaction Step One
Quantity
1522 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lorcaserin
Reactant of Route 2
Lorcaserin
Reactant of Route 3
Lorcaserin
Reactant of Route 4
Lorcaserin
Reactant of Route 5
Lorcaserin
Reactant of Route 6
Lorcaserin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.